molecular formula C8H9BrClNO B6163024 5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 2624138-81-2

5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B6163024
CAS No.: 2624138-81-2
M. Wt: 250.5
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a hydrochloride group, which enhances its solubility in water. Benzoxazines are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves a multi-step process. One common method includes the reaction of 5-bromo-2-aminophenol with formaldehyde and an appropriate amine under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield. The use of a multiposition jar milling system enables the processing of up to 12 samples simultaneously, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of PI3Kinase, a key enzyme involved in cell growth and survival pathways. This inhibition can result in the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and reactivity, such as in drug formulation and industrial processes .

Properties

CAS No.

2624138-81-2

Molecular Formula

C8H9BrClNO

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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